4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid
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Overview
Description
4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . The reaction is usually carried out in the presence of dilute hydrochloric acid to prepare quinoline-4-carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxyquinoline-4-carboxylic acid
- 2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid
- 4-Chloro-7-methoxyquinoline-6-carboxylic acid
Uniqueness
4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid is unique due to its cyclopropyl and methoxy substituents, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to other quinoline derivatives .
Properties
CAS No. |
921761-16-2 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-cyclopropyl-8-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-18-12-7-9(14(16)17)6-11-10(8-2-3-8)4-5-15-13(11)12/h4-8H,2-3H2,1H3,(H,16,17) |
InChI Key |
QSJSKLVZDXZOLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C(C=CN=C12)C3CC3)C(=O)O |
Origin of Product |
United States |
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